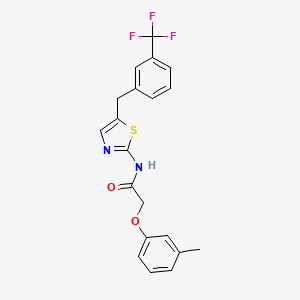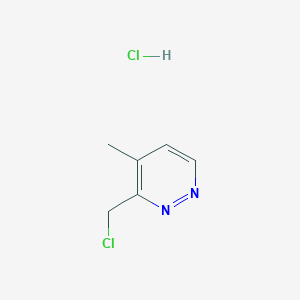![molecular formula C17H20N8 B2943834 2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine CAS No. 2200039-92-3](/img/structure/B2943834.png)
2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine” is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a methyl group, a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring, in particular, is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine .Aplicaciones Científicas De Investigación
Anticancer Activity
Triazolopyridazine derivatives have been studied for their potential as anticancer agents . The structure–activity relationship (SAR) of these compounds suggests that they can interact with various cancer targets, potentially inhibiting tumor growth and proliferation .
Antimicrobial Properties
These derivatives exhibit significant antimicrobial activities . They have been tested against a range of bacteria, including both Gram-positive and Gram-negative strains, showing promise as new antibacterial agents, especially in the face of rising antibiotic resistance .
Analgesic and Anti-inflammatory Uses
The compound’s ability to modulate pain and inflammation makes it a candidate for the development of new analgesic and anti-inflammatory drugs . Its efficacy in reducing pain and inflammation could be harnessed to treat conditions like arthritis .
Antioxidant Effects
Oxidative stress is implicated in numerous diseases, and triazolopyridazine derivatives are being explored for their antioxidant properties . They could help in neutralizing free radicals and reducing oxidative damage in cells .
Antiviral Applications
Research indicates that these compounds may have antiviral activities , including potential efficacy against viruses like Herpes simplex. This opens up possibilities for new antiviral drug development .
Enzyme Inhibition
The compound has been shown to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . This enzyme inhibition capability can be applied in treating diseases like glaucoma, Alzheimer’s disease, and certain cancers .
Antitubercular Potential
Given the ongoing challenge of tuberculosis, triazolopyridazine derivatives, including our compound of interest, are being evaluated for their antitubercular properties . They could contribute to the arsenal of drugs against Mycobacterium tuberculosis .
Pharmacokinetic Enhancements
In silico pharmacokinetic and molecular modeling studies suggest that the compound could be used to improve the pharmacokinetic profiles of drugs, enhancing their absorption, distribution, metabolism, and excretion (ADME) properties .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets can vary depending on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action of these compounds often involves interactions with target receptors. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile .
Biochemical Pathways
The affected pathways can vary widely depending on the specific targets of the compound. For example, some triazolothiadiazine derivatives have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Pharmacokinetics
The ADME properties of these compounds can also vary depending on their exact structure. In silico pharmacokinetic and molecular modeling studies have been used to predict these properties for some triazolothiadiazine derivatives .
Result of Action
The molecular and cellular effects of these compounds can include inhibition of target enzymes, leading to downstream effects such as reduced inflammation, reduced microbial growth, or cell death in the case of anticancer activity .
Propiedades
IUPAC Name |
2-cyclopropyl-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-11-20-21-15-5-6-16(22-25(11)15)24-9-13(10-24)23(2)14-7-8-18-17(19-14)12-3-4-12/h5-8,12-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNQPYAPGQTFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC(=NC=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2943752.png)


![4-methyl-N-(2-{[(4-methylbenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2943760.png)
![N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2943762.png)

![2-[8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2943765.png)
![2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2943766.png)

![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2943769.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B2943770.png)
![3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2943772.png)
![ethyl 4-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2943773.png)
